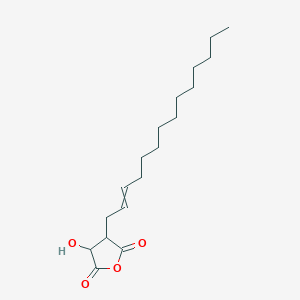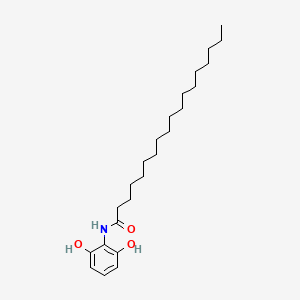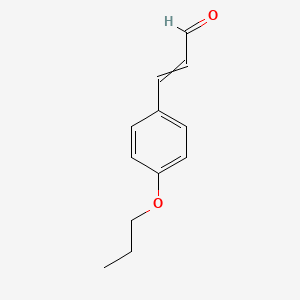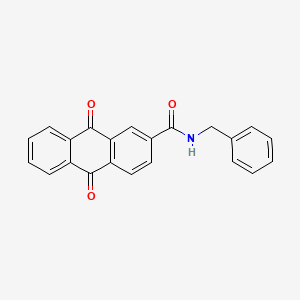![molecular formula C32H52N2O7 B12618745 L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine CAS No. 921934-70-5](/img/structure/B12618745.png)
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is a complex organic compound that belongs to the class of amino acid derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine typically involves multiple steps, starting with the protection of functional groups, followed by coupling reactions to form the desired peptide bond. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The final deprotection step is carried out under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated peptide synthesizers to streamline the synthesis process. These machines can handle the repetitive steps of coupling and deprotection, ensuring high purity and yield of the final product. Additionally, large-scale production may require optimization of reaction conditions and purification techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine can undergo various chemical reactions, including:
Oxidation: The ethylbenzoyl moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The hexadecanoyl chain can be reduced to form alcohols or alkanes.
Substitution: The amino acid residues can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Amides and thioethers.
Aplicaciones Científicas De Investigación
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein interactions and cellular signaling pathways.
Medicine: Investigated for potential therapeutic effects in treating neurological disorders and metabolic diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic pathways and physiological functions.
Comparación Con Compuestos Similares
Similar Compounds
- L-Alanyl-L-tyrosine
- L-Alanyl-L-glutamine
- L-Alanyl-L-leucine
Uniqueness
L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
921934-70-5 |
|---|---|
Fórmula molecular |
C32H52N2O7 |
Peso molecular |
576.8 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-[16-(4-ethylbenzoyl)oxyhexadecanoyloxy]propanoic acid |
InChI |
InChI=1S/C32H52N2O7/c1-4-26-19-21-27(22-20-26)32(39)40-23-17-15-13-11-9-7-5-6-8-10-12-14-16-18-29(35)41-24-28(31(37)38)34(3)30(36)25(2)33/h19-22,25,28H,4-18,23-24,33H2,1-3H3,(H,37,38)/t25-,28-/m0/s1 |
Clave InChI |
JMNCJZJRJPBHTR-LSYYVWMOSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OC[C@@H](C(=O)O)N(C)C(=O)[C@H](C)N |
SMILES canónico |
CCC1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCCCCC(=O)OCC(C(=O)O)N(C)C(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] tetradecanoate](/img/structure/B12618665.png)
![4-[4-(Cyclopropylamino)cyclohexyl]benzonitrile](/img/structure/B12618667.png)
![N-(2-Aminoethyl)-2-methoxy-4-[(3-nitrophenyl)methoxy]benzamide](/img/structure/B12618675.png)
![N-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-2-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B12618694.png)
![16-[4-(4-Methylbenzoyl)phenyl]hexadecanoic acid](/img/structure/B12618701.png)


![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![(11R,12S,16R)-11-(4-fluorobenzoyl)-14-(2-methyl-5-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12618720.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)

![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)

